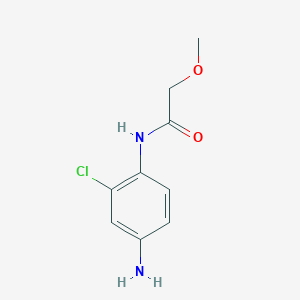

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including acetylation, esterification, and ester interchange reactions. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved the acetylation of N-methylaniline with chloracetyl chloride, followed by esterification with anhydrous sodium acetate and ester interchange with methanol . Similarly, the synthesis of a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds involved converting aromatic organic acids into esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, which were finally reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide . These methods could potentially be adapted for the synthesis of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-amino-2-chlorophenyl)-2-methoxyacetamide has been characterized using various spectroscopic techniques such as infrared (IR) and mass spectrometry (MS), as well as nuclear magnetic resonance (NMR) spectroscopy . These techniques help in identifying the characteristic peaks and confirming the structure of synthesized compounds. For N-(4-amino-2-chlorophenyl)-2-methoxyacetamide, similar analytical methods would be employed to determine its molecular structure.

Chemical Reactions Analysis

The papers describe the reactivity of related compounds, such as the spontaneous alternating copolymerization of methoxyallene with 4-chlorophenyl isocyanate, which resulted in a polyamide with highly reactive exo-methylene groups . This suggests that compounds with chlorophenyl and methoxyacetamide groups can participate in polymerization reactions. N-(4-amino-2-chlorophenyl)-2-methoxyacetamide may also undergo similar reactions, depending on the presence of reactive functional groups in its structure.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N-(4-amino-2-chlorophenyl)-2-methoxyacetamide are not directly reported, the properties of similar compounds can be inferred. For example, the solubility, melting point, and stability of the compound would be influenced by its functional groups and molecular structure. The presence of an amino group and a methoxy group could affect its hydrogen bonding capability and polarity, influencing its solubility in various solvents. The chlorophenyl group could contribute to the compound's reactivity and potential interactions with other chemicals.

科学的研究の応用

1. Inhibition of Human Adenovirus (HAdV) Infections

- Application Summary: This compound has been used in the development of novel substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues as potent inhibitors of human adenovirus (HAdV). HAdV infections are a significant issue in immunocompromised patients and healthy individuals with community-acquired pneumonia .

- Results: Several derivatives of the compound exhibited increased selectivity indexes (SI > 100) compared to the lead compound niclosamide, while maintaining sub-micromolar to low micromolar potency against HAdV . Preliminary mechanistic studies indicated that these compounds possibly target the HAdV DNA replication process .

2. Inhibition of Respiratory Syncytial Virus (RSV) Replication

- Application Summary: Substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues have been found to potently inhibit respiratory syncytial virus (RSV) replication and RSV infection-associated inflammatory responses .

- Results: The results of this study were not detailed in the available information .

Safety And Hazards

This involves identifying any risks associated with handling or using the compound, as well as appropriate safety precautions.

将来の方向性

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.

特性

IUPAC Name |

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-5-9(13)12-8-3-2-6(11)4-7(8)10/h2-4H,5,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHHVQJOCBFZIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NC1=C(C=C(C=C1)N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80588210 |

Source

|

| Record name | N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-chlorophenyl)-2-methoxyacetamide | |

CAS RN |

926219-03-6 |

Source

|

| Record name | N-(4-Amino-2-chlorophenyl)-2-methoxyacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80588210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trifluoromethyl)phenoxy]butanoyl chloride](/img/structure/B1320368.png)

![[5-(Morpholin-4-yl)thiophen-2-yl]methanol](/img/structure/B1320387.png)

![3-[(Dimethylcarbamoyl)methoxy]benzoic acid](/img/structure/B1320393.png)